2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Piperazine Introduction: The sulfonylated pyrazole is reacted with piperazine under reflux conditions to form the piperazine derivative.
Acetamide Formation: Finally, the piperazine derivative is coupled with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole Derivatives: Compounds like imidazole and benzimidazole share structural similarities with the pyrazole ring.
Sulfonyl Piperazine Derivatives: Compounds such as sulfonylureas and sulfonamides have similar sulfonyl groups.
Uniqueness
2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to the combination of its pyrazole, piperazine, and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O4S/c1-13-16(11-22-24(13)2)31(28,29)26-9-7-25(8-10-26)12-17(27)23-14-3-5-15(6-4-14)30-18(19,20)21/h3-6,11H,7-10,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLWHBYLWLVMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.